REACTION_CXSMILES
|
FC1C=CC(C(C)CC(Cl)=O)=CC=1.[F:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]([CH2:26][CH2:27][CH3:28])[CH2:22][C:23](Cl)=[O:24])=[CH:17][CH:16]=1>>[F:14][C:15]1[CH:20]=[C:19]2[C:18]([CH:21]([CH2:26][CH2:27][CH3:28])[CH2:22][C:23]2=[O:24])=[CH:17][CH:16]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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FC1=CC=C(C=C1)C(CC(=O)Cl)C
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Name
|
3-(4-fluorophenyl) hexanoyl chloride
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Quantity
|
49.95 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CC(=O)Cl)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared in an analogous manner to Example 18e with the
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Type
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EXTRACTION
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Details
|
The dichloromethane extractions
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Type
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WASH
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Details
|
washed with deionized water (250 ml)
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Type
|
CONCENTRATION
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Details
|
concentrated by spin evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(CC(C2=C1)=O)CCC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.26 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |